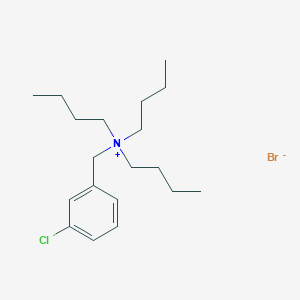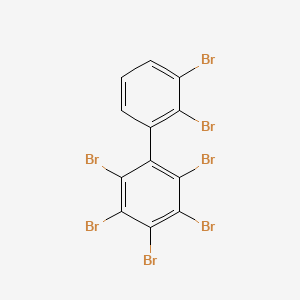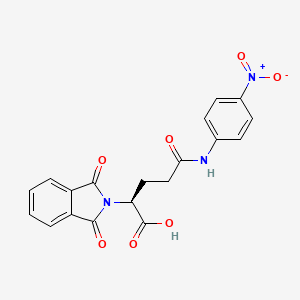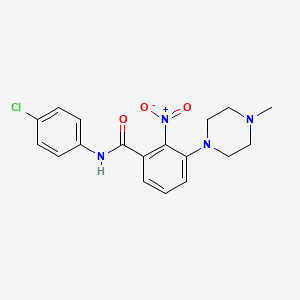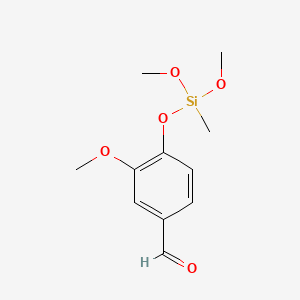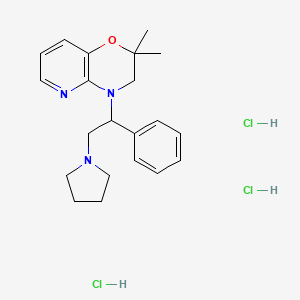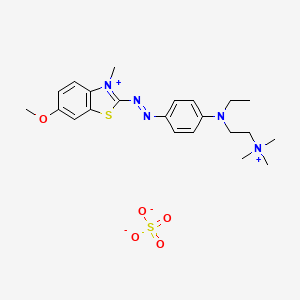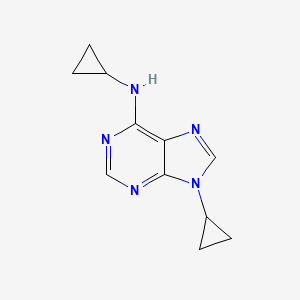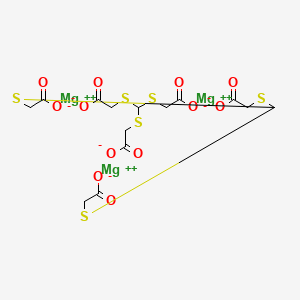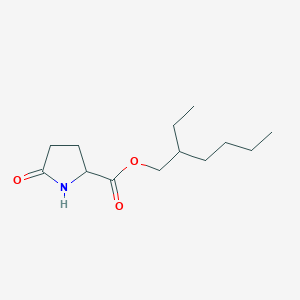
2-Ethylhexyl 2-pyrrolidone-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-pyrrolidone-5-carboxylate est un composé chimique appartenant à la classe des dérivés de la pyrrolidone. Il est connu pour sa structure chimique unique, qui comprend un cycle pyrrolidone et un groupe ester d'éthylhexyle. Ce composé est utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Ethylhexyl 2-pyrrolidone-5-carboxylate implique généralement l'estérification de l'acide 2-pyrrolidone-5-carboxylique avec le 2-éthylhexanol. La réaction est généralement réalisée en présence d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production du this compound suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Ethylhexyl 2-pyrrolidone-5-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés de la pyrrolidone substitués.
Applications De Recherche Scientifique
Le 2-Ethylhexyl 2-pyrrolidone-5-carboxylate a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme solvant et réactif en synthèse organique.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Recherché pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme intermédiaire pharmaceutique.
Industrie : Utilisé dans la production de polymères, de revêtements et d'adhésifs en raison de son excellente solubilité et de sa stabilité chimique.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Le composé peut agir comme un ligand, se liant à des protéines ou des enzymes spécifiques et modulant leur activité. Cette interaction peut affecter diverses voies biochimiques, conduisant à des modifications des processus cellulaires.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-pyrrolidone-5-carboxylique : Un précurseur dans la synthèse du 2-Ethylhexyl 2-pyrrolidone-5-carboxylate.
N-Méthyl-2-pyrrolidone : Un solvant avec des propriétés chimiques similaires mais des applications différentes.
Ethyl 2-pyrrolidone-5-carboxylate : Un autre dérivé d'ester avec une réactivité comparable.
Unicité
Le this compound est unique en raison de son groupe ester spécifique, qui lui confère des caractéristiques distinctes de solubilité et de réactivité. Cela le rend particulièrement utile dans les applications nécessitant une grande stabilité chimique et une compatibilité avec divers solvants et polymères.
Propriétés
Numéro CAS |
286856-84-6 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-ethylhexyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-3-5-6-10(4-2)9-17-13(16)11-7-8-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Clé InChI |
YEMWTVRIHVDMPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


